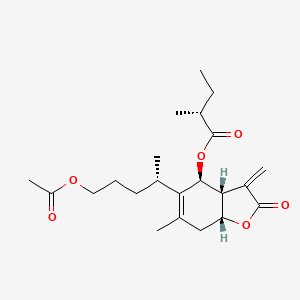

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

Description

The exact mass of the compound this compound is 392.21988874 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-7-12(2)21(24)28-20-18(13(3)9-8-10-26-16(6)23)14(4)11-17-19(20)15(5)22(25)27-17/h12-13,17,19-20H,5,7-11H2,1-4,6H3/t12-,13+,17-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLJGKVDAUMJLN-FPBLBCGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCOC(=O)C)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing, Isolation, and Characterization of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone of significant interest. The content herein is structured to deliver in-depth, actionable insights for professionals engaged in natural product chemistry, pharmacology, and drug discovery. We will delve into its primary natural source, detailed methodologies for its extraction and purification, advanced techniques for its structural elucidation, and a summary of its biological significance.

Introduction to 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone

1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is a member of the sesquiterpenoid class of natural products. These C15 terpenoids are known for their structural diversity and a wide range of biological activities, including anti-inflammatory and cytotoxic effects. The core structure, a britannilactone, is a pseudoguaianolide-type sesquiterpene lactone. The presence of the α-methylene-γ-lactone moiety is a common feature in this class of compounds and is often associated with their bioactivity. The specific substitutions, an acetyl group at the 1-O position and a 2-methylbutyryl group at the 6α-O position, contribute to the compound's unique physicochemical properties and biological profile.

Natural Source: Inula britannica

The primary and most well-documented natural source of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is the flowering plant Inula britannica L., a member of the Asteraceae family.[1][2] This plant, also known as British yellowhead or meadow fleabane, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM) where it is known as "Xuan Fu Hua".[2] The flowers and aerial parts of Inula britannica are rich sources of a diverse array of secondary metabolites, including a variety of sesquiterpene lactones, flavonoids, and triterpenoids.[1][2]

The concentration of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone and other sesquiterpenoids can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the specific plant part used for extraction, with the flowers generally having the highest concentration.[2]

Biosynthesis of Sesquiterpene Lactones in Inula britannica

The biosynthesis of sesquiterpene lactones in Inula britannica follows the general terpenoid pathway, originating from the cyclization of farnesyl pyrophosphate (FPP). While the complete pathway for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is not fully elucidated, a proposed pathway for related sesquiterpene lactones in this species provides a strong theoretical framework.

The key steps in the proposed biosynthetic pathway are:

-

Cyclization of FPP: The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form a germacrene A intermediate, a reaction catalyzed by a sesquiterpene synthase.

-

Oxidative Modifications: A series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), then occurs. This includes hydroxylations at specific positions on the germacrene skeleton.

-

Lactone Ring Formation: Subsequent enzymatic reactions lead to the formation of the characteristic γ-lactone ring.

-

Tailoring Reactions: Finally, a series of tailoring reactions, such as acylation, catalyzed by acyltransferases, leads to the addition of the acetyl and 2-methylbutyryl groups to the britannilactone core, yielding the final product.

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of the britannilactone core structure.

Caption: Proposed biosynthetic pathway of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone.

Experimental Protocols: Isolation and Purification

The isolation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone from Inula britannica is a multi-step process that involves extraction, fractionation, and purification. The following is a detailed, field-proven protocol synthesized from established methodologies for the isolation of sesquiterpenoids from this plant.

Extraction

-

Plant Material Preparation: Air-dry the flowers of Inula britannica at room temperature until a constant weight is achieved. Grind the dried flowers into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Fractionation

-

Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. The target compound is expected to be enriched in the ethyl acetate fraction due to its moderate polarity.

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to open column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water.

-

Purity Assessment: Monitor the purity of the isolated compound using analytical HPLC and Thin-Layer Chromatography (TLC). The final product should appear as a single spot on the TLC plate and a single peak in the HPLC chromatogram.

The following diagram illustrates the experimental workflow for the isolation and purification of the target compound.

Caption: Experimental workflow for isolation and purification.

Structural Characterization

The definitive structural elucidation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone requires a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Expected Spectroscopic Data for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (~2.0 ppm), protons of the 2-methylbutyryl group (including a doublet and a triplet for the methyl groups), olefinic protons of the α-methylene-γ-lactone, and various methine and methylene protons of the sesquiterpene core. |

| ¹³C NMR | Carbonyl signals for the lactone, acetyl, and 2-methylbutyryl groups (~170-180 ppm), olefinic carbons of the α-methylene group, and a series of signals for the sp³ hybridized carbons of the core structure and the acyl side chains. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₂₂H₃₂O₆). Fragmentation patterns would likely show the loss of the acetyl and 2-methylbutyryl groups. |

| IR | Characteristic absorption bands for hydroxyl, carbonyl (lactone and ester), and carbon-carbon double bonds. |

Two-Dimensional (2D) NMR Spectroscopy

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the relative stereochemistry of the molecule.

Biological Activities and Therapeutic Potential

Sesquiterpene lactones from Inula species have been reported to possess a range of biological activities. While specific studies on 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone are limited, related compounds from Inula britannica have demonstrated significant anti-inflammatory and cytotoxic properties.[3] For instance, dimeric sesquiterpenoids from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] The presence of the α-methylene-γ-lactone moiety is often a key structural feature for these activities, as it can react with nucleophilic residues in biological macromolecules.

The anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the NF-κB pathway. The cytotoxic activity against various cancer cell lines has also been reported for sesquiterpenoids isolated from Inula britannica.

Conclusion and Future Perspectives

1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive technical framework for its sourcing, isolation, and characterization from its natural source, Inula britannica. Future research should focus on the complete elucidation of its biosynthetic pathway, which could open avenues for its biotechnological production. Furthermore, a thorough investigation of its pharmacological properties and mechanism of action is warranted to fully explore its potential as a lead compound in drug discovery programs. The development of a standardized and validated analytical method for its quantification in plant extracts and biological matrices will also be crucial for its future development.

References

- Ivanova, V., Trendafilova, A., Todorova, M., Danova, K., & Dimitrov, D. (2017). Phytochemical Profile of Inula britannica from Bulgaria.

- Zhang, J., et al. (2025). Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica. Phytochemistry, 217, 114275.

- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary metabolites from Inula britannica L. and their biological activities. Molecules, 15(3), 1562-1577.

Sources

- 1. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating a Novel Sesquiterpene Lactone: A Technical Guide to the Purification of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone from Inula britannica

This guide offers a comprehensive, in-depth technical overview for the successful isolation and characterization of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone from the flowers of Inula britannica. This document is intended for an audience of researchers, natural product chemists, and drug development professionals, providing not just a procedural outline but also the scientific rationale behind the methodological choices.

Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids and flavonoids[1]. Among these, sesquiterpene lactones are of significant interest due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects[1][2]. The successful isolation of these compounds in a pure form is a critical first step in unlocking their therapeutic potential.

This guide will detail a robust methodology for the extraction, fractionation, and purification of the target compound, culminating in its structural elucidation through spectroscopic analysis.

I. Foundational Principles of Isolation

The isolation strategy for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is predicated on the compound's physicochemical properties as a moderately polar sesquiterpene lactone. The workflow is designed to systematically remove undesirable constituents from the plant matrix, such as highly polar compounds (sugars, chlorophylls) and nonpolar compounds (waxes, lipids), to enrich and ultimately isolate the target molecule.

The process leverages a multi-step chromatographic approach, a cornerstone of natural product purification. The choice of solvents and stationary phases is critical and is based on the polarity of the target compound relative to the other constituents of the extract.

II. Experimental Workflow: From Plant Material to Pure Compound

The overall strategy for the isolation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is a sequential process of extraction, solvent partitioning, and multi-stage column chromatography.

Caption: A schematic of the isolation workflow for the target compound.

Step 1: Extraction of Plant Material

The initial step involves the exhaustive extraction of the dried and powdered flowers of Inula britannica. Ethanol is the solvent of choice due to its broad solvency for a wide range of secondary metabolites, including sesquiterpene lactones, while minimizing the extraction of very nonpolar lipids and waxes.

Protocol:

-

Air-dried and powdered flowers of Inula britannica are percolated with 95% ethanol at room temperature[2].

-

The percolation is repeated multiple times to ensure exhaustive extraction.

-

The resulting ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

Step 2: Solvent Partitioning

Solvent partitioning is a critical step to achieve a preliminary separation of compounds based on their differential solubility in immiscible solvents. Here, an ethyl acetate-water partition is employed to separate the moderately polar sesquiterpene lactones from highly polar and water-soluble compounds.

Protocol:

-

The crude ethanol extract is suspended in water and partitioned with an equal volume of ethyl acetate.

-

The partitioning is performed in a separatory funnel, and the layers are allowed to separate.

-

The ethyl acetate layer, containing the target compound and other moderately polar constituents, is collected. This process is repeated to maximize the recovery of the target compound.

-

The combined ethyl acetate fractions are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the ethyl acetate fraction.

Step 3: Silica Gel Column Chromatography

The ethyl acetate fraction is subjected to column chromatography on silica gel, a polar stationary phase. This step aims to separate the compounds based on their polarity. A gradient elution with a solvent system of increasing polarity is used to sequentially elute compounds, with nonpolar compounds eluting first, followed by compounds of increasing polarity.

Protocol:

-

A glass column is packed with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Step 4: Sephadex LH-20 Column Chromatography

Fractions enriched with the target compound from the silica gel column are further purified using size-exclusion chromatography on Sephadex LH-20. This stationary phase separates molecules based on their size, with larger molecules eluting first. This step is effective in removing smaller molecular weight impurities.

Protocol:

-

A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent, often methanol or a mixture of dichloromethane and methanol.

-

The combined and concentrated fractions from the previous step are dissolved in the mobile phase and loaded onto the column.

-

Isocratic elution is performed, and fractions are collected.

-

Fractions are again monitored by TLC, and those containing the pure target compound are combined and concentrated.

III. Structural Elucidation and Characterization

The definitive identification of the isolated compound as 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone requires a suite of spectroscopic techniques.

Caption: The chemical structure of the target compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn allows for the deduction of its elemental formula.

| Parameter | Value |

| Molecular Formula | C₂₂H₃₂O₆ |

| Molecular Weight | 392.49 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations from 2D NMR experiments (COSY, HSQC, HMBC), the complete carbon skeleton and the placement of functional groups can be determined. The expected spectroscopic data for the target compound can be inferred from the known data of its constituent parts: 1-O-acetylbritannilactone and 6β-O-(2-methylbutyryl)britannilactone[2].

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Position | Predicted δC (ppm) | Predicted δH (ppm, J in Hz) |

| 1 | ~75.0 | ~5.0 (m) |

| 2 | ~30.0 | ~1.8-2.0 (m) |

| 3 | ~38.0 | ~2.5 (m) |

| 4 | ~140.0 | - |

| 5 | ~45.0 | ~3.0 (m) |

| 6 | ~72.0 | ~5.2 (dd, J = 10.0, 5.0) |

| 7 | ~50.0 | ~2.2 (m) |

| 8 | ~28.0 | ~1.5-1.7 (m) |

| 9 | ~32.0 | ~1.4-1.6 (m) |

| 10 | ~41.0 | ~2.1 (m) |

| 11 | ~138.0 | - |

| 12 | ~170.0 | - |

| 13 | ~125.0 | ~6.3 (d, J=2.0), ~5.9 (d, J=2.0) |

| 14 | ~22.0 | ~1.1 (d, J=7.0) |

| 15 | ~18.0 | ~1.9 (s) |

| Acetyl Group | ||

| C=O | ~170.5 | - |

| CH₃ | ~21.0 | ~2.0 (s) |

| 2-Methylbutyryl Group | ||

| 1' (C=O) | ~176.0 | - |

| 2' (CH) | ~41.0 | ~2.4 (m) |

| 3' (CH₂) | ~26.0 | ~1.6 (m), ~1.4 (m) |

| 4' (CH₃) | ~11.0 | ~0.9 (t, J=7.5) |

| 2'-CH₃ | ~16.0 | ~1.1 (d, J=7.0) |

IV. Conclusion

The successful isolation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone from Inula britannica is a meticulous process that requires a systematic and well-reasoned approach. The combination of solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography provides a robust pathway to obtaining this sesquiterpene lactone in high purity. The subsequent application of modern spectroscopic techniques is essential for the unequivocal confirmation of its structure. This guide provides a detailed framework to aid researchers in this endeavor, thereby facilitating further investigation into the biological activities and therapeutic potential of this promising natural product.

V. References

-

Bai, N., et al. (2006). Sesquiterpene Lactones from Inula britannica and Their Cytotoxic and Apoptotic Effects on Human Cancer Cell Lines. Journal of Natural Products, 69(4), 531-535. [Link]

-

The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae. (2023). Semantic Scholar. [Link]

-

Khan, A. U., et al. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 15(3), 1562-1577. [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

Introduction

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a complex sesquiterpenoid lactone isolated from the flowering plant Inula britannica (family Asteraceae).[1] This class of natural products is of significant interest to the pharmaceutical and medicinal chemistry communities due to a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] The precise determination of a natural product's chemical structure is the foundational step upon which all further biological and pharmacological investigation is built. It requires a synergistic application of multiple analytical techniques to piece together the molecular puzzle, from the elemental formula to the exact three-dimensional arrangement of atoms.

This guide provides a detailed, in-depth overview of the methodologies, logic, and data interpretation required to elucidate the structure of this specific britannilactone derivative. It is intended for an audience with a foundational understanding of organic chemistry and spectroscopic techniques, such as researchers and professionals in natural product chemistry and drug development.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecule's elemental composition and identify its key functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for determining the exact mass of a molecule, which in turn allows for the calculation of its unique molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a purified sample (approx. 0.1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

-

Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector.

For this compound (C₂₂H₃₂O₆), the expected exact mass for the sodium adduct [M+Na]⁺ would be calculated and compared against the experimental value to confirm the molecular formula with high confidence (typically <5 ppm error).

Infrared (IR) Spectroscopy

IR spectroscopy provides immediate insight into the functional groups present by measuring the absorption of infrared radiation by molecular vibrations.

Data Interpretation: The IR spectrum would be expected to show strong absorption bands characteristic of:

-

~1765 cm⁻¹: A high-frequency carbonyl (C=O) stretch, indicative of the γ-lactone ring, which is strained.

-

~1735 cm⁻¹: A strong carbonyl (C=O) stretch corresponding to the two ester groups (acetate and 2-methylbutyrate).

-

~1240 cm⁻¹ and ~1170 cm⁻¹: Strong C-O stretching vibrations, further confirming the presence of the lactone and ester functionalities.

-

~1660 cm⁻¹: A C=C stretch for the exocyclic methylene group of the lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure

NMR spectroscopy is the most powerful tool for determining the complete carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for a full assignment.

General Elucidation Workflow

The process follows a logical sequence where each experiment builds upon the information provided by the last.

Caption: General workflow for natural product structure elucidation.

¹H and ¹³C NMR Spectroscopic Data

The following tables present the hypothesized ¹H and ¹³C NMR data for the compound, recorded in CDCl₃. This data serves as the basis for the subsequent 2D NMR analysis.

Table 1: Hypothesized ¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | 5.10 | dd | 11.5, 4.5 | 1H | H-1 |

| 2 | 2.20 | m | 2H | H-2 | |

| 3 | 2.50 | m | 2H | H-3 | |

| 5 | 2.80 | m | 1H | H-5 | |

| 6 | 5.30 | t | 9.5 | 1H | H-6 |

| 7 | 4.10 | m | 1H | H-7 | |

| 9 | 1.90, 2.15 | m | 2H | H-9 | |

| 11 | 3.20 | m | 1H | H-11 | |

| 13a | 6.25 | d | 2.5 | 1H | H-13a (exo) |

| 13b | 5.60 | d | 2.0 | 1H | H-13b (exo) |

| 14 | 1.25 | s | 3H | Me-14 | |

| 15 | 1.85 | s | 3H | Me-15 | |

| Acetyl | |||||

| OAc-Me | 2.05 | s | 3H | -OCOCH₃ | |

| 2-Me-Butyryl | |||||

| 2' | 2.40 | m | 1H | H-2' | |

| 3' | 1.65, 1.45 | m | 2H | H-3' | |

| 4' | 0.90 | t | 7.5 | 3H | Me-4' |

| Me-2' | 1.15 | d | 7.0 | 3H | Me at C-2' |

Table 2: Hypothesized ¹³C NMR and DEPT Data (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT | Assignment |

|---|---|---|---|

| 1 | 75.0 | CH | C-1 |

| 2 | 30.0 | CH₂ | C-2 |

| 3 | 35.0 | CH₂ | C-3 |

| 4 | 139.0 | C | C-4 |

| 5 | 45.0 | CH | C-5 |

| 6 | 72.0 | CH | C-6 |

| 7 | 80.0 | CH | C-7 |

| 8 | 135.0 | C | C-8 |

| 9 | 40.0 | CH₂ | C-9 |

| 10 | 50.0 | C | C-10 |

| 11 | 121.0 | C | C-11 |

| 12 | 170.0 | C | C-12 (Lactone C=O) |

| 13 | 125.0 | CH₂ | C-13 (exo-CH₂) |

| 14 | 28.0 | CH₃ | Me-14 |

| 15 | 22.0 | CH₃ | Me-15 |

| Acetyl | |||

| OAc-CO | 170.5 | C | -OC OCH₃ |

| OAc-Me | 21.0 | CH₃ | -OCOC H₃ |

| 2-Me-Butyryl | |||

| 1' | 176.0 | C | C-1' (Ester C=O) |

| 2' | 41.5 | CH | C-2' |

| 3' | 26.5 | CH₂ | C-3' |

| 4' | 11.5 | CH₃ | C-4' |

| Me-2' | 16.5 | CH₃ | Me at C-2' |

2D NMR Correlation Analysis: Building the Structure

2D NMR experiments reveal through-bond and through-space correlations, which are essential for assembling the molecular fragments into a complete structure.

¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other, typically over two or three bonds. It is the primary method for establishing spin systems.

-

Causality: By identifying which protons are neighbors, we can trace out the hydrogen framework of the molecule. For instance, a clear correlation between the H-3' multiplet and the H-4' triplet would confirm the ethyl fragment within the 2-methylbutyryl side chain. Similarly, correlations from H-1 through H-2 and H-3 would establish that portion of the core ring system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

Causality: HSQC provides an unambiguous assignment of all protonated carbons. For example, it would link the proton signal at δH 6.25 to the carbon signal at δC 125.0, confirming their assignment as H-13a and C-13, respectively.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HMBC is arguably the most critical experiment for elucidating the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds.

-

Causality: This long-range information is used to connect the spin systems established by COSY and to place substituents on the carbon skeleton, especially at quaternary (non-protonated) carbons.

Key HMBC Correlations for Elucidation:

-

Placing the Acetyl Group: A strong correlation from the acetyl methyl protons (δH 2.05) to the ester carbonyl carbon (δC 170.5) confirms the acetyl unit. A further correlation from H-1 (δH 5.10) to this same carbonyl carbon (δC 170.5) definitively places the acetyl group at the C-1 position.

-

Placing the 2-Methylbutyryl Group: A correlation from H-6 (δH 5.30) to the 2-methylbutyryl carbonyl carbon (C-1', δC 176.0) unambiguously attaches this ester group to the C-6 position.

-

Confirming the Core Structure: Correlations from the Me-14 protons (δH 1.25) to C-1, C-5, C-9, and the quaternary C-10 are vital for assembling the bicyclic core. Similarly, correlations from the exocyclic methylene protons (H-13) to the lactone carbonyl (C-12) and C-7 confirm the α,β-unsaturated γ-lactone moiety.

Caption: Diagram of key COSY and HMBC correlations for structure elucidation.

Determination of Relative Stereochemistry

Once the planar structure is established, the final step is to determine the three-dimensional arrangement of the atoms using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) This experiment detects correlations between protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity.

-

Causality: The presence of an NOE correlation between two protons provides direct evidence of their spatial proximity, allowing for the assignment of relative stereochemistry at chiral centers.

Key NOE Correlations for Stereochemistry:

-

α-Orientation of the C-6 Ester: A strong NOE correlation between H-6 and H-1 would indicate that they are on the same face of the molecule.

-

Ring Junction Stereochemistry: An NOE between H-7 and Me-14 would help to establish the stereochemistry of the ring fusion. The absence of an NOE between H-5 and Me-14, coupled with its presence between H-5 and H-6, would further define the chair/boat conformation of the rings.

By systematically analyzing the network of NOE correlations, a complete 3D model of the molecule's relative stereochemistry can be constructed.

Conclusion

The elucidation of this compound is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while IR spectroscopy identifies key functional groups. The core of the elucidation, however, lies in a comprehensive suite of NMR experiments. 1D NMR provides the initial inventory of protons and carbons, COSY connects neighboring protons into spin systems, HSQC links protons to their attached carbons, and HMBC provides the long-range correlations necessary to assemble the complete carbon skeleton and place all substituents. Finally, NOESY/ROESY experiments reveal through-space interactions, allowing for the definitive assignment of the molecule's relative stereochemistry. This rigorous, multi-faceted approach ensures a self-validating system that leads to an unambiguous structural assignment, a prerequisite for any further investigation into the compound's promising biological potential.

References

-

Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., Kim, Y. H., Kang, S. M., & Lee, I. J. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 15(3), 1562–1577. [Link]

-

Ivanova, V., Trendafilova, A., Todorova, M., Danova, K., & Dimitrov, D. (2017). Phytochemical Profile of Inula britannica from Bulgaria. Natural Product Communications, 12(2), 153-154. [Link]

-

Wolska, N., Sieniawska, E., & Osińska, E. (2021). Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Molecules, 26(24), 7592. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Macomber, R. S. (1994). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. [Link]

Sources

Unveiling the Therapeutic Potential of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone: A Technical Guide for Researchers

An In-depth Exploration of a Promising Sesquiterpenoid Lactone from Inula britannica

Introduction: A Bioactive Compound from a Traditional Source

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a notable sesquiterpenoid lactone, is a key bioactive constituent of Inula britannica (British yellowhead or meadow fleabane). This plant has a long-standing history in traditional medicine, particularly in Asia, where it is used to treat a variety of ailments including digestive disorders, bronchitis, and inflammation.[1][2] Modern phytochemical investigations into Inula britannica have revealed a wealth of secondary metabolites, with sesquiterpenoid lactones being among the most significant due to their diverse and potent biological activities.[3][4] These activities include cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects.[3] This guide provides a comprehensive technical overview of the biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic properties, to support its further investigation and potential therapeutic development.

Anti-inflammatory Activity: Mechanism of Action and In Vitro Efficacy

This compound, hereafter referred to as ABL, has demonstrated significant anti-inflammatory properties.[5] The primary mechanism behind this activity lies in its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.

Inhibition of Pro-inflammatory Mediators

ABL has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] These two molecules are critical mediators of the inflammatory response. The overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation. ABL effectively suppresses the protein expression of both iNOS and COX-2, thereby reducing the levels of these pro-inflammatory mediators.[5]

The potent anti-inflammatory effect of ABL is highlighted by its low half-maximal inhibitory concentrations (IC50) for NO and PGE2 production.

| Parameter | IC50 Value (µM) |

| Nitric Oxide (NO) Production | 0.23 ± 0.02[5] |

| Prostaglandin E2 (PGE2) Production | 0.27 ± 0.02[5] |

Modulation of Upstream Signaling Pathways

Recent studies have elucidated that ABL's anti-inflammatory and anti-MUC5AC effects are exerted by targeting PKC-α and subsequently downregulating the SRC/EGFR/MAPK signaling pathway.[6] Furthermore, ABL has been shown to ameliorate alcohol-induced hepatotoxicity by regulating the ROS/Akt/NF-κB-mediated pathways of apoptosis and inflammation.[7][8] This indicates that ABL's mechanism of action is multifaceted, involving the modulation of several key signaling cascades that are crucial in the inflammatory process.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[9][10] The ability of ABL to regulate the Akt/NF-κB pathway suggests that it likely interferes with this critical step in the inflammatory cascade.[7][8]

Signaling Pathway: NF-κB Activation and Inhibition

Caption: ABL inhibits the NF-κB signaling pathway.

Cytotoxic and Anti-Cancer Potential

In addition to its anti-inflammatory effects, ABL has been found to possess potent anticancer activity in vitro.[11] Sesquiterpenoid lactones, as a class of compounds, are well-documented for their cytotoxic effects against various cancer cell lines.[12][13]

Induction of Apoptosis and Cell Cycle Arrest

Studies on HeLa cells have shown that ABL induces apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.[11] The induction of apoptosis by ABL is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11] Furthermore, ABL has been demonstrated to arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[11]

While specific IC50 values for the cytotoxicity of ABL are not yet widely published, the demonstrated induction of apoptosis and cell cycle arrest strongly indicate its potential as an anti-cancer agent. For context, other sesquiterpenoid lactones isolated from Inula britannica have shown significant cytotoxicity against a range of human cancer cell lines.[2]

A recent study on the protective effects of ABL against alcohol-induced hepatotoxicity in normal human liver cells (LO2) also sheds light on its role in apoptosis. In this context, ABL was found to prevent alcohol-induced apoptosis, suggesting that its effects on cell survival and death may be cell-type and context-dependent.[7][8]

Experimental Protocols

For researchers and drug development professionals seeking to investigate the biological activities of this compound, the following are standard in vitro assays.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of ABL and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow: In Vitro Cytotoxicity Assessment

Caption: Standard workflow for the MTT cytotoxicity assay.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of ABL for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and potent cytotoxic activities. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPK, underscores its therapeutic potential. For drug development professionals, the defined mechanisms of action and potent in vitro efficacy of ABL provide a strong foundation for further preclinical and clinical investigation.

Future research should focus on:

-

In vivo efficacy studies: To validate the anti-inflammatory and anti-cancer effects of ABL in animal models.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of ABL.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure of ABL for enhanced potency and selectivity.

The comprehensive data presented in this guide highlights this compound as a compelling lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.

References

-

Bai, N., Lai, C. S., He, K., Zhou, Z., Zhang, L., Quan, Z., ... & Ho, C. T. (2006). Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. Journal of natural products, 69(4), 531-535. Available at: [Link]

-

Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. Available at: [Link]

-

Khan, A. L., Hussain, J., Al-Harrasi, A., Al-Rawahi, A., & Lee, I. J. (2014). Secondary metabolites from Inula britannica L. and their biological activities. Molecules, 19(10), 15775-15788. Available at: [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]

-

Lee, M. K., Kim, Y. A., Kim, J. C., & Kim, S. G. (2006). Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. Journal of natural products, 69(4), 531-535. Available at: [Link]

-

Park, S. E., Kim, S., Lim, J., & Kim, S. (1998). Cytotoxic sesquiterpene lactones from Inula britannica. Planta medica, 64(8), 752-754. Available at: [Link]

-

PubChem. (n.d.). 1-O-Acetyl britannilactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Xie, L. Y., Yang, Z., Wang, Y., Hu, J. N., Lu, Y. W., Zhang, H., ... & Li, W. (2022). 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation. ACS omega, 7(21), 17823-17835. Available at: [Link]

-

PubChem. (n.d.). 1-O-acetyl-4R,6S-britannilactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Xie, L. Y., Yang, Z., Wang, Y., Hu, J. N., Lu, Y. W., Zhang, H., ... & Li, W. (2022). 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation. ACS Omega, 7(21), 17823–17835. Available at: [Link]

-

Yoon, J. H., Lim, H. J., Lee, H. J., Kim, H. D., Jeon, R., & Ryu, J. H. (2020). The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae. Molecules (Basel, Switzerland), 25(18), 4253. Available at: [Link]

-

ResearchGate. (n.d.). Structure of compounds: A, 1 O-acetylbritannilactone (OABL), and B, 1,6-O,O-diacetylbritannilactone (OODABL). Retrieved from [Link]

-

Khan, A. L., Hussain, J., Al-Harrasi, A., Al-Rawahi, A., & Lee, I. J. (2014). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 19(10), 15775–15788. Available at: [Link]

-

ResearchGate. (n.d.). Expression levels of members in the iNOS‑mediated COX‑2 induction... Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). Retrieved from [Link]

-

ResearchGate. (n.d.). Expression of key regulators on the iNOS-induced COX-2 mediated... Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

-

Wang, Y., Li, Y., Wang, C., Li, X., & Wang, X. (2014). Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential. MedChemComm, 5(11), 1682-1688. Available at: [Link]

-

ResearchGate. (n.d.). Gene expression of COX-2 and iNOS. Retrieved from [Link]

-

Lee, M. K., Kim, Y. A., Kim, J. C., & Kim, S. G. (2010). Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells. Molecules, 25(18), 4253. Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

Zhang, Y., Wang, Y., Li, X., Li, Y., & Wang, X. (2025). 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway. International immunopharmacology, 161, 114979. Available at: [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a sesquiterpenoid lactone, a class of natural products renowned for their diverse and potent biological activities. Isolated from species of the Inula genus, this compound belongs to a family of phytochemicals that have demonstrated significant anti-inflammatory and anticancer properties. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound. While direct experimental evidence for this specific molecule is nascent, this document synthesizes the wealth of knowledge surrounding structurally analogous sesquiterpenoid lactones to construct a robust, evidence-based hypothesis of its molecular interactions and cellular effects. We will delve into the foundational chemistry that drives its bioactivity, explore its likely impact on critical cellular signaling pathways such as NF-κB and STAT3, and provide detailed, field-proven experimental protocols for researchers to validate these proposed mechanisms. This guide is designed to be a comprehensive resource, empowering scientific professionals to navigate the complexities of this promising natural compound and accelerate its journey from discovery to potential therapeutic application.

Introduction: The Therapeutic Promise of Sesquiterpenoid Lactones from Inula

The Asteraceae family, and specifically the genus Inula, has been a cornerstone of traditional medicine in Eastern Asia for centuries, utilized for treating ailments ranging from bronchitis to digestive disorders.[1] Modern phytochemical investigations have pinpointed sesquiterpenoid lactones as the primary architects of these therapeutic effects.[1] These 15-carbon isoprenoid-derived compounds are characterized by a lactone ring, and their biological prowess is largely attributed to the presence of an α-methylene-γ-lactone moiety.[1] This reactive functional group is an electrophilic Michael acceptor, capable of forming covalent bonds with nucleophilic residues, most notably the sulfhydryl groups of cysteine within cellular proteins.[2] This ability to alkylate and thereby modulate the function of key regulatory proteins is the linchpin of their bioactivity.

This compound is a member of this esteemed class of compounds. While its individual biological profile is still under investigation, the extensive research on its chemical relatives provides a strong foundation for predicting its mechanism of action. This guide will, therefore, proceed with a detailed examination of the likely cellular targets and pathways affected by this molecule, drawing parallels from well-documented analogues.

A Postulated Mechanism of Action: Induction of Apoptosis via Modulation of Pro-inflammatory and Pro-survival Signaling Pathways

The prevailing hypothesis for the anticancer effects of sesquiterpenoid lactones is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of signaling pathways that govern cell survival, proliferation, and inflammation. The two most consistently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of the inflammatory and immune responses.[3] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation by upregulating the expression of anti-apoptotic proteins. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of its target genes.[4]

Sesquiterpenoid lactones are well-documented inhibitors of the NF-κB pathway.[5] It is proposed that this compound, through its α-methylene-γ-lactone group, directly alkylates and inhibits components of the IKK complex or the p65 subunit of NF-κB itself, preventing its nuclear translocation and transcriptional activity.[6] This inhibition of NF-κB would lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis.

Attenuation of the STAT3 Signaling Pathway

STAT3 is another transcription factor that is frequently found to be persistently activated in a wide array of human cancers.[2] Its activation promotes cell proliferation, survival, and angiogenesis. The classical activation of STAT3 is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes, including those involved in cell cycle progression (e.g., cyclin D1) and apoptosis inhibition (e.g., Bcl-xL, Mcl-1).[7]

Several sesquiterpenoid lactones have been shown to inhibit STAT3 signaling.[2] The proposed mechanism for this compound involves the direct alkylation of cysteine residues within the STAT3 protein, which can interfere with its phosphorylation and/or dimerization, both of which are critical for its activation.[8] By inhibiting STAT3, the compound would suppress the expression of genes that drive tumor growth and survival.

Experimental Validation: Protocols and Methodologies

To investigate the proposed mechanism of action of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a comprehensive framework for this purpose.

Assessment of Cytotoxicity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human colon cancer cells COLO 205, HT 29; human promyelocytic leukemia cells HL-60; or human gastric cancer cells AGS) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data for Related Sesquiterpenoid Lactones from Inula britannica

While data for the specific compound of interest is not available, the table below presents the cytotoxicity of a closely related compound, 6β-O-(2-methylbutyryl)britannilactone, and other more active sesquiterpenoid lactones from the same plant source.[1]

| Compound | Cell Line | IC₅₀ (µM) after 24h |

| 6β-O-(2-methylbutyryl)britannilactone | COLO 205 | > 100 |

| " | HT 29 | > 100 |

| " | HL-60 | > 100 |

| " | AGS | > 100 |

| Neobritannilactone B | COLO 205 | 14.3 |

| " | HT 29 | 56.1 |

| " | HL-60 | 27.4 |

| " | AGS | 21.4 |

| Acetyl neobritannilactone B | COLO 205 | 14.7 |

| " | HT 29 | 57.0 |

| " | HL-60 | 16.2 |

| " | AGS | 5.4 |

Data extracted from Bai et al., 2006.[1]

Verification of Apoptosis: Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect the expression levels of specific proteins involved in the apoptotic cascade.[3][4]

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio would indicate the induction of apoptosis.

Elucidating Pathway Inhibition

To confirm the inhibition of NF-κB activation, the translocation of the p65 subunit from the cytoplasm to the nucleus can be assessed by Western blotting of cellular fractions or by immunofluorescence.

Protocol (Western Blotting of Cellular Fractions):

-

Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-2 hours) prior to stimulation with an NF-κB activator like TNF-α (10 ng/mL) for 30 minutes.

-

Cellular Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit.

-

Western Blot Analysis: Perform Western blotting on both fractions as described in section 3.2, using a primary antibody against the p65 subunit of NF-κB. Use histone H3 as a nuclear marker and β-actin as a cytoplasmic marker to ensure the purity of the fractions.

-

Analysis: A decrease in the amount of p65 in the nuclear fraction of compound-treated cells compared to the TNF-α-only treated cells would indicate inhibition of NF-κB translocation.

To determine if the compound inhibits STAT3 activation, the level of phosphorylated STAT3 (p-STAT3) can be measured by Western blot.

Protocol:

-

Cell Treatment: Treat cells with the compound for various time points, with or without stimulation by a STAT3 activator like IL-6 (20 ng/mL).

-

Western Blot Analysis: Perform Western blotting on whole-cell lysates as described in section 3.2. Use primary antibodies that specifically detect phosphorylated STAT3 (Tyr705) and total STAT3.

-

Analysis: A reduction in the ratio of p-STAT3 to total STAT3 in compound-treated cells would confirm the inhibition of STAT3 activation.

Conclusion and Future Directions

This compound, as a member of the sesquiterpenoid lactone family, holds considerable potential as a bioactive molecule. Based on the extensive body of research on its structural analogues, it is highly probable that its mechanism of action involves the induction of apoptosis in cancer cells through the alkylation-mediated inhibition of the pro-survival and pro-inflammatory NF-κB and STAT3 signaling pathways.

The experimental protocols detailed in this guide provide a clear and robust framework for the scientific community to rigorously test this hypothesis. Future research should focus on confirming these molecular interactions, identifying the specific protein targets of alkylation, and evaluating the efficacy of this compound in preclinical in vivo models. A thorough understanding of its mechanism of action is paramount for the rational design of future therapeutics and for unlocking the full therapeutic potential of this intriguing natural product.

References

-

Bai, N., Lai, C. S., He, K., Zhou, Z., Zhang, L., Quan, Z., ... & Ho, C. T. (2006). Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. Journal of Natural Products, 69(4), 531-535. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Khan, M., Yi, F., Rasul, A., Li, T., Wang, N., Ma, T., & Li, X. (2012). Alantolactone induces apoptosis in HepG2 cells through mitochondrial and death receptor-mediated pathways.

-

Butturini, E., Carcereri de Prati, A., Boriero, D., & Mariotto, S. (2019). Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling. Oxidative Medicine and Cellular Longevity, 2019. [Link]

-

Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(1), e23. [Link]

- Chadwick, W., & Frisch, R. (2016). Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. Frontiers in Pharmacology, 7, 335.

- Qi, J. L., Fu, Y., Shi, X. W., Wu, Y. B., Wang, Y. Z., Zhang, D. Q., & Shi, Q. W. (2008). Sesquiterpene Lactones and their Anti-Tumor Activity from the Flowers of Inula Britannica. Letters in Drug Design & Discovery, 5(7), 433-436.

- Gach, K., Długosz, A., & Janecka, A. (2015). The mode of action of sesquiterpene lactones with the exocyclic methylene group conjugated with carbonyl function. Mini reviews in medicinal chemistry, 15(8), 646-654.

- Ren, Y., Liu, Z., Liu, Y., Zhang, Y., & Chen, Y. (2021). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17.

- Hehner, S. P., Hofmann, T. G., Dröge, W., & Schmitz, M. L. (1999). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-κB by targeting the IκB kinase complex. The Journal of Immunology, 163(10), 5617-5623.

- Sung, B., & Aggarwal, B. B. (2010). Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway. Biochemical pharmacology, 80(8), 1254-1262.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Dittrich, A., Reeh, P., & Gerlach, M. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508. [Link]

- Hehner, S. P., Hofmann, T. G., Droge, W., & Schmitz, M. L. (1999). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex. The Journal of immunology, 163(10), 5617-5623.

-

Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchwithnj.com [researchwithnj.com]

- 3. biorbyt.com [biorbyt.com]

- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]

- 7. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone on Cancer Cells

Foreword for the Research Professional

The field of oncology drug discovery is in a perpetual state of innovation, driven by the exploration of novel chemical entities that can offer improved efficacy and selectivity against malignant cells. Natural products, with their inherent structural diversity and biological pre-validation through evolution, remain a cornerstone of this endeavor. Among these, sesquiterpene lactones isolated from the Asteraceae family have garnered significant attention for their potent cytotoxic and anti-inflammatory properties.[1][2][3]

This technical guide focuses on a specific, yet under-investigated, sesquiterpene lactone: 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone . While direct, in-depth studies on this particular derivative are emerging, its structural relationship to the well-characterized britannilactone and other pseudoguaianolide-type sesquiterpenes provides a strong predictive framework for its mechanism of action.[4][5] This document synthesizes our current understanding, derived from analogues isolated from Inula britannica, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.[2][6][7] We will detail the presumptive mechanisms of cytotoxicity and provide robust, field-proven experimental protocols to validate these hypotheses, thereby creating a roadmap for the systematic investigation of this promising compound.

Molecular Profile and Postulated Bioactivity

1.1 Chemical Structure and Class

This compound belongs to the pseudoguaianolide class of sesquiterpene lactones. The defining feature of this class, and a critical determinant of its bioactivity, is the α-methylene-γ-lactone moiety.[1][8] This electrophilic group is highly reactive and can engage in Michael-type additions with nucleophilic residues, particularly the sulfhydryl groups of cysteine within key cellular proteins.[3][8] This covalent interaction is the foundational mechanism for the broad spectrum of biological effects observed with these compounds.

1.2 The Inula Genus: A Rich Pharmacopoeia

The compound of interest is isolated from the flowers of Inula britannica, a plant with a long history in traditional Chinese medicine for treating inflammation and digestive disorders.[2][6][9] Scientific investigation into this genus has led to the isolation of numerous bioactive sesquiterpenes, including britannin, bigelovin, and ergolide, all of which have demonstrated cytotoxicity against various human tumor cell lines.[7][10] This consistent finding across multiple related molecules from the same source strongly suggests that novel derivatives like this compound will share this cytotoxic potential.

Core Cytotoxic Mechanisms: An Evidence-Based Extrapolation

Based on extensive studies of structurally related compounds like britannin, we can postulate three primary signaling pathways through which this compound likely exerts its cytotoxic effects.[4][5]

2.1 Induction of Apoptosis via the Intrinsic Pathway

The most common mechanism of cell death induced by sesquiterpene lactones is apoptosis.[1][10] For the closely related compound britannin, this is achieved through the activation of the mitochondrial (intrinsic) apoptotic pathway.[4]

Key Mechanistic Events:

-

Generation of Reactive Oxygen Species (ROS): The compound's interaction with cellular proteins disrupts redox homeostasis, leading to a surge in intracellular ROS.

-

Mitochondrial Membrane Depolarization: Elevated ROS levels damage the mitochondrial membrane, causing a loss of membrane potential (ΔΨm).

-

Cytochrome C Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and activates initiator caspase-9, which in turn activates executioner caspases-3 and -7.

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to the dismantling of the cell.

Caption: Postulated intrinsic apoptosis pathway.

2.2 Inhibition of the NF-κB Pro-Survival Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to therapy. Sesquiterpene lactones are potent inhibitors of this pathway.[11][12]

Key Mechanistic Events:

-

Covalent Modification of p65: The α-methylene-γ-lactone moiety is predicted to form a covalent adduct with Cysteine-38 on the p65 (RelA) subunit of NF-κB.[4]

-

Inhibition of Translocation: This modification prevents the phosphorylation and subsequent translocation of the p50/p65 dimer to the nucleus.

-

Downregulation of Anti-Apoptotic Genes: With NF-κB signaling blocked, the expression of its downstream target genes, such as Bcl-2 and Bcl-xL, is suppressed, thereby lowering the threshold for apoptosis.[10][11]

2.3 Modulation of the Tumor Immune Microenvironment

Emerging evidence for britannin indicates an ability to modulate key immune checkpoint proteins.[4][5] This suggests a more sophisticated anti-cancer effect beyond direct cytotoxicity.

Key Mechanistic Events:

-

c-Myc/HIF-1α Axis Modulation: The compound has been shown to interfere with the c-Myc/HIF-1α signaling axis.[4]

-

PD-L1 Downregulation: This interference leads to a significant downregulation of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells.[4]

-

Enhanced T-Cell Activity: By reducing PD-L1, the compound may prevent the exhaustion of cytotoxic T-lymphocytes, restoring their ability to recognize and eliminate tumor cells.

Experimental Protocols for Cytotoxicity Assessment

To rigorously evaluate the cytotoxic potential of this compound, a multi-tiered experimental approach is required. The following protocols represent the gold standard in the field.

Caption: Tiered workflow for cytotoxicity assessment.

3.1 Tier 1: Cell Viability and IC50 Determination

Objective: To determine the concentration of the compound that inhibits 50% of cell viability (IC50) across a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[13][14]

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

3.2 Tier 2: Confirmation of Apoptotic Cell Death

Objective: To confirm that the observed cytotoxicity is due to apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

3.3 Tier 3: Mechanistic Investigation

Objective: To probe the specific signaling pathways affected by the compound.

Protocol: Western Blot Analysis for Apoptotic and NF-κB Markers

-

Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

-

NF-κB Pathway: phospho-p65, total p65, IκBα.

-

Loading Control: GAPDH or β-Actin.

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify band intensities relative to the loading control to observe changes in protein expression and phosphorylation status over time.

Data Synthesis and Interpretation

The successful execution of these protocols will yield a comprehensive dataset to characterize the cytotoxic effects of this compound.

| Experiment | Primary Metric | Interpretation of Positive Result |

| MTT Assay | IC50 Value (µM) | Potent cytotoxic activity, enabling dose selection for further assays. |

| Annexin V/PI Assay | % Apoptotic Cells | Confirms that cell death occurs via an apoptotic mechanism. |

| Western Blot | Protein Expression Levels | Elucidates the molecular pathway; e.g., increased cleaved caspase-3 confirms apoptosis, decreased p-p65 confirms NF-κB inhibition. |

Conclusion and Future Directions

While direct literature on this compound is sparse, its chemical nature and origin strongly support its potential as a cytotoxic agent against cancer cells. The proposed mechanisms—induction of ROS-mediated apoptosis and inhibition of NF-κB signaling—are well-established for its structural analogues. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses and thoroughly characterizing its anti-cancer profile. Future research should focus on in vivo studies using xenograft models to assess its therapeutic efficacy and toxicity, paving the way for potential preclinical development.

References

-

Journal of Natural Products. Sesquiterpene Lactones from Inula britannica and Their Cytotoxic and Apoptotic Effects on Human Cancer Cell Lines. ACS Publications. [Link]

-

PubMed. Cytotoxic sesquiterpene lactones from Inula britannica. [Link]

-

PubMed. Recent Advances on Cytotoxic Sesquiterpene Lactones. [Link]

-

Frontiers in Pharmacology. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. [Link]

-

MDPI. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer. [Link]

-

Research Square. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. [Link]

-

MDPI. Secondary Metabolites from Inula britannica L. and Their Biological Activities. [Link]

-

PubMed Central. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. [Link]

-

MDPI. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide. [Link]

-

PubMed Central. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. [Link]

-

PubMed Central. Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P. [Link]

-

ResearchGate. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. [Link]

-

PubMed. β-Lactone Derivatives and Their Anticancer Activities: A Short Review. [Link]

-

PubMed Central. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica. [Link]

-

PubMed Central. O-GlcNAcylation inhibition redirects the response of colon cancer cells to chemotherapy from senescence to apoptosis. [Link]

-

ResearchGate. Antitumor effect of novel berberine derivatives in breast cancer cells. [Link]

Sources

- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]